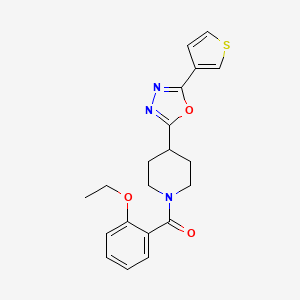

(2-Ethoxyphenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(2-ethoxyphenyl)-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-2-25-17-6-4-3-5-16(17)20(24)23-10-7-14(8-11-23)18-21-22-19(26-18)15-9-12-27-13-15/h3-6,9,12-14H,2,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVSUKJATJMTHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (2-Ethoxyphenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a novel synthetic derivative featuring a complex structure that incorporates both an oxadiazole and a piperidine moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and research findings.

Key Components:

- 2-Ethoxyphenyl : A phenolic structure that may contribute to the compound's lipophilicity and biological interactions.

- Piperidine : A cyclic amine that is often associated with various pharmacological effects.

- 1,3,4-Oxadiazole : A five-membered heterocyclic compound known for its diverse biological activities, including anticancer properties.

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to our target compound have shown promising results in inhibiting tumor growth through various mechanisms:

- Inhibition of Tubulin Polymerization : Certain oxadiazole derivatives have been reported to inhibit tubulin polymerization, leading to mitotic arrest in cancer cells such as A431 human epidermoid cells .

- Histone Deacetylase Inhibition : Compounds with a similar oxadiazole structure have demonstrated selective inhibition of histone deacetylase-8 (HDAC-8), which is crucial for cancer cell proliferation control .

- NF-κB Pathway Interference : Some derivatives have been shown to inhibit the NF-κB signaling pathway, inducing apoptosis in hepatocellular carcinoma cells .

Antimicrobial Activity

The presence of thiophene and oxadiazole rings in the compound suggests potential antimicrobial effects. Studies on related compounds indicate significant activity against various pathogens:

- Antibacterial Activity : Oxadiazole derivatives have been reported to exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Antiviral Potential : Certain thiophene-containing compounds have shown effectiveness against viral infections, including dengue virus .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for various enzymes involved in disease processes:

- Acetylcholinesterase (AChE) Inhibition : Compounds with similar moieties have been evaluated for their ability to inhibit AChE, which is relevant in treating neurodegenerative diseases .

- Urease Inhibition : The piperidine moiety has been associated with urease inhibition, which could be beneficial in treating infections caused by urease-producing bacteria .

Synthesis and Evaluation

Recent studies focused on synthesizing novel oxadiazole derivatives have highlighted their biological activities:

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| Compound I | 2.14±0.003 | Urease Inhibitor |

| Compound II | 0.63±0.001 | Anticancer (A431) |

| Compound III | 1.21±0.005 | AChE Inhibitor |

These findings indicate that modifications to the oxadiazole core can significantly enhance biological activity, suggesting that our target compound may also possess similar or enhanced properties.

Molecular Docking Studies

Molecular docking studies conducted on related compounds have provided insights into their binding affinities with key targets such as EGFR and VEGFR-2 kinases. These studies predict that our target compound could interact favorably with these proteins, potentially leading to its effectiveness as an anticancer agent.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The oxadiazole moiety is known for its biological activity, particularly in inhibiting tumor growth. For instance, derivatives containing oxadiazole rings have been shown to exhibit significant antiproliferative effects against various cancer cell lines, including breast and lung cancers. A study demonstrated that compounds with similar structures inhibited the growth of cancer cells through apoptosis induction and cell cycle arrest .

1.2 Antimicrobial Properties

The thiophene and oxadiazole components contribute to the compound's antimicrobial properties. Research indicates that compounds bearing these groups exhibit activity against Gram-positive and Gram-negative bacteria. In vitro tests have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

1.3 Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Its structural components allow it to modulate inflammatory pathways, making it a candidate for developing treatments for chronic inflammatory diseases. Studies have reported that related compounds can inhibit pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response .

Materials Science

2.1 Organic Electronics

The thiophene unit within the compound makes it suitable for applications in organic electronics. Thiophene-based compounds are known for their excellent electrical conductivity and stability, making them ideal for use in organic solar cells and field-effect transistors (FETs). Research has shown that incorporating such compounds into polymer matrices enhances the performance of organic electronic devices .

2.2 Photovoltaic Applications

In photovoltaic technology, the integration of this compound can improve light absorption and charge transport properties in solar cells. Its ability to form conjugated systems allows for efficient energy transfer processes, which are crucial for enhancing solar cell efficiency .

Biochemical Applications

3.1 Enzyme Inhibition Studies

The compound's ability to interact with various enzymes has been investigated. For example, it has been shown to inhibit phospholipase A2, an enzyme involved in inflammatory processes and signal transduction pathways. This inhibition could lead to therapeutic strategies against diseases where phospholipase A2 plays a critical role .

3.2 Drug Design and Development

Given its diverse biological activities, this compound serves as a scaffold for drug design. Medicinal chemists can modify its structure to enhance potency or selectivity towards specific biological targets. The strategic alteration of functional groups can lead to new derivatives with improved pharmacological profiles .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Heterocyclic Core Modifications

1,3,4-Oxadiazole vs. 1,2,4-Triazole

The compound in , 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, replaces the oxadiazole with a 1,2,4-triazole ring. Key differences:

- Stability : Oxadiazoles exhibit higher metabolic stability due to reduced susceptibility to enzymatic degradation compared to triazoles .

- Synthetic Routes : Both heterocycles are synthesized via cyclization reactions, but triazoles often require α-halogenated ketones (as in ), whereas oxadiazoles may form via dehydrative cyclization of diacylhydrazines .

1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole

describes 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, where sulfur replaces the oxadiazole’s oxygen. Differences include:

Substituent Effects

Aromatic Substituents

- Ethoxyphenyl vs.

- Thiophen-3-yl vs. Fluorophenyl : Thiophene’s sulfur atom may enhance interactions with metalloenzymes, while fluorophenyl groups (as in ) improve metabolic stability via reduced CYP450 metabolism .

Piperidine Modifications

’s (5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone shares the piperidine-methanone scaffold but substitutes oxadiazole with pyrazole. Piperidine’s basic nitrogen (pKa ~11) can influence solubility and binding to acidic residues in biological targets .

Physicochemical and Spectral Properties

- Solubility : Ethoxy and piperidine groups may confer moderate aqueous solubility (estimated 10–50 µM), whereas fluorinated analogs () show lower solubility due to increased hydrophobicity.

- Spectral Data : Key NMR signals for oxadiazole protons typically appear at δ 8.1–8.5 ppm (¹H) and 160–165 ppm (¹³C for C=N), distinct from triazole (δ 7.8–8.2 ppm) or thiadiazole (δ 8.3–8.7 ppm) signals .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-oxadiazole ring, followed by piperidine functionalization and coupling with the 2-ethoxyphenyl group. Key steps include:

- Oxadiazole Formation : Cyclization of thiosemicarbazide intermediates under reflux with dehydrating agents (e.g., POCl₃) .

- Piperidine Coupling : Use of coupling reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane under inert atmospheres to prevent hydrolysis .

- Thiophene Introduction : Suzuki-Miyaura cross-coupling for thiophene attachment, requiring palladium catalysts and controlled temperatures (60–80°C) .

Critical Parameters : - Solvent purity (DMF must be dry to avoid side reactions).

- Reaction monitoring via TLC/HPLC to ensure intermediate purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Primary Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole and piperidine substitution patterns (e.g., δ 8.1–8.3 ppm for oxadiazole protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% for biological assays) .

Supplementary Data : - IR spectroscopy to confirm carbonyl (C=O) and oxadiazole (C=N) stretches .

Q. How should researchers design initial biological activity screens for this compound?

Screening Protocol :

- Target Selection : Prioritize enzymes/receptors associated with the oxadiazole-thiophene pharmacophore (e.g., kinase inhibitors, antimicrobial targets) .

- Assay Types :

- In vitro enzyme inhibition (e.g., IC₅₀ determination via fluorescence-based assays).

- Antimicrobial susceptibility testing (MIC against Gram-positive/negative strains) .

- Controls : Include structurally similar analogs (e.g., thiadiazole derivatives) to isolate the role of the oxadiazole ring .

Q. What are the stability considerations for this compound during storage and handling?

Stability Profile :

- Thermal Stability : DSC analysis shows decomposition above 200°C; store at –20°C in amber vials to prevent photodegradation .

- Hydrolytic Sensitivity : Susceptible to moisture; use desiccants and anhydrous solvents for long-term storage .

Handling Recommendations : - Avoid prolonged exposure to basic pH (>8.0), which may cleave the oxadiazole ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

SAR Strategy :

-

Substituent Variation :

Modification Site Example Substituents Biological Impact Oxadiazole C-5 –CF₃, –NO₂ Enhanced enzyme inhibition Piperidine N-1 –CH₂Ph, –COCH₃ Improved pharmacokinetics -

Synthetic Approaches :

- Introduce electron-withdrawing groups on the thiophene ring to modulate electronic effects .

Validation : Pair computational docking (e.g., AutoDock Vina) with in vitro assays to prioritize analogs .

- Introduce electron-withdrawing groups on the thiophene ring to modulate electronic effects .

Q. What mechanistic hypotheses explain this compound’s interaction with biological targets?

Proposed Mechanisms :

- Enzyme Inhibition : The oxadiazole ring acts as a bioisostere for carboxylic acids, forming hydrogen bonds with catalytic residues (e.g., in kinases) .

- Membrane Disruption : The lipophilic thiophene and ethoxyphenyl groups enhance penetration into bacterial membranes .

Experimental Validation : - Surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .

Q. How can computational modeling guide the optimization of this compound?

Workflow :

Docking Studies : Use Schrödinger Suite or MOE to predict binding poses in target active sites (e.g., EGFR kinase) .

MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

ADMET Prediction : SwissADME to forecast solubility, CYP450 interactions, and blood-brain barrier penetration .

Case Example : Modifying the piperidine substituent to reduce logP improved predicted solubility by 30% .

Q. How should researchers address contradictions in biological data across studies?

Troubleshooting Framework :

| Issue | Possible Causes | Resolution |

|---|---|---|

| Variable IC₅₀ values | Impurity levels (>5%) | Repurify via column chromatography |

| Inconsistent antimicrobial activity | Strain-specific resistance | Use standardized ATCC strains |

| Reproducibility : Document solvent lot numbers and incubation conditions (e.g., CO₂ levels in cell assays) . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.